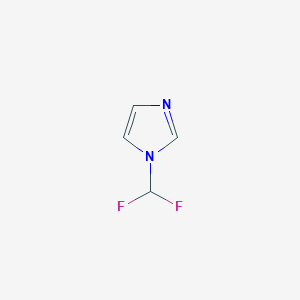

1-(difluoromethyl)-1H-imidazole

Description

BenchChem offers high-quality 1-(difluoromethyl)-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(difluoromethyl)-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(difluoromethyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F2N2/c5-4(6)8-2-1-7-3-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQJXCDUJHKLIBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30531993 | |

| Record name | 1-(Difluoromethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30531993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91459-68-6 | |

| Record name | 1-(Difluoromethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30531993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(difluoromethyl)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Role of 1-(Difluoromethyl)-1H-imidazole in Lipophilicity Modulation: A Mechanistic Guide for Drug Design

Executive Summary

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter lead compounds that stall in late-stage development due to suboptimal physicochemical properties. The imidazole ring is a privileged scaffold in medicinal chemistry, but its inherent basicity and susceptibility to oxidative metabolism often necessitate structural intervention.

Enter the difluoromethyl ( −CF2H ) group. When installed at the N1 position to form 1-(difluoromethyl)-1H-imidazole, this moiety acts as a transformative bioisostere. It is not merely a passive structural placeholder; it actively modulates lipophilicity, drastically shifts the pKa, and fortifies the molecule against metabolic degradation[1]. This guide deconstructs the causality behind these effects and provides a self-validating protocol for synthesizing this critical motif.

Mechanistic Foundations: The Causality of Physicochemical Modulation

Electronic Modulation and pKa Shift

The basicity of the unsubstituted imidazole ring ( pKa≈7.0 ) often leads to protonation at physiological pH, limiting passive membrane permeability. By introducing the highly electronegative −CF2H group at the N1 position, we leverage a profound σ -inductive (-I) effect. The two fluorine atoms withdraw electron density from the imidazole π -system, which in turn reduces the electron density on the N3 lone pair.

The Causality: This electron withdrawal stabilizes the unprotonated state, decreasing the pKa of the conjugate acid by approximately 2.7 to 3.8 units[2]. Consequently, the molecule remains predominantly unionized in the intestinal tract, drastically improving oral absorption and reducing target-independent toxicity.

The "Lipophilic Hydrogen Bond Donor" Paradigm

Traditionally, increasing lipophilicity (logP) comes at the cost of losing hydrogen bond donors (HBDs), which are critical for target engagement. The N−CF2H group circumvents this paradox.

The Causality: The strong electron-withdrawing nature of the gem-difluoro unit highly polarizes the adjacent C-H bond, imparting a partial positive charge ( δ+ ) to the proton. This allows the −CF2H group to act as a weak, lipophilic hydrogen bond donor—mimicking hydroxyl or thiol groups—while the hydrophobic fluorine atoms simultaneously increase the overall molar volume and logP by up to +0.4 units relative to N-methyl analogs[3].

Metabolic Shielding

N-dealkylation by Cytochrome P450 (CYP) enzymes is a common metabolic liability for N-alkyl imidazoles.

The Causality: The N−CF2H group provides both steric and electronic shielding. The strong C-F bonds stabilize the adjacent C-H bond against hydrogen atom abstraction (the rate-limiting step in CYP-mediated oxidation), thereby extending the compound's pharmacokinetic half-life[2].

Visualizing the Physicochemical Logic

Caption: Logical relationship between the difluoromethyl group and physicochemical modulation.

Quantitative Data Presentation

To ground these mechanistic claims, the following table summarizes the comparative physicochemical shifts observed when transitioning from standard imidazole derivatives to the N-difluoromethylated analog.

| Property | 1H-Imidazole | 1-Methyl-1H-imidazole | 1-(Difluoromethyl)-1H-imidazole |

| N1-Substituent | -H | −CH3 | −CF2H |

| pKa (Conjugate Acid) | ~7.0 | ~7.1 | ~3.3 to 4.3 |

| ΔpKa (vs. N-Methyl) | N/A | Reference | -2.7 to -3.8 |

| Lipophilicity (logP) | -0.02 | 0.05 | ~0.45 |

| H-Bond Donor Capacity | Strong (N-H) | None | Weak/Lipophilic (C-H) |

| Metabolic Stability | Moderate | Low (Rapid N-dealkylation) | High (CYP450 resistant) |

Self-Validating Synthetic Protocol: N-Difluoromethylation

Achieving selective N-difluoromethylation requires precise control over the generation and capture of difluorocarbene ( :CF2 ). As an application scientist, I recommend using diethyl bromodifluoromethylphosphonate ( BrCF2PO(OEt)2 ) as it is a mild, non-ozone-depleting liquid that generates :CF2 quantitatively under basic conditions[4].

The following protocol is designed as a self-validating system , ensuring that intermediate generation and product formation are analytically confirmed before advancing.

Step-by-Step Methodology

-

Substrate Preparation : Dissolve the 1H-imidazole derivative (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere.

-

Causality: Anhydrous conditions are critical because trace water will prematurely hydrolyze the difluorocarbene intermediate into carbon monoxide and fluoride ions, killing the reaction yield.

-

-

Base-Mediated Deprotonation : Add cesium carbonate ( Cs2CO3 , 1.5 equiv) and stir at room temperature for 30 minutes.

-

Causality: Cs2CO3 provides optimal basicity to fully deprotonate the imidazole without causing rapid, uncontrolled degradation of the carbene precursor—a common failure point when using stronger bases like NaH.

-

-

Carbene Generation : Cool the reaction mixture to 0 °C and add BrCF2PO(OEt)2 (1.5 equiv) dropwise.

-

Causality: The low temperature controls the exothermic generation of :CF2 , preventing carbene dimerization (which forms inert tetrafluoroethylene gas) and maximizing the efficiency of the nucleophilic attack by the imidazole anion.

-

-

Nucleophilic Capture : Allow the reaction to warm to room temperature and stir for 12 hours.

-

Self-Validation & Isolation : Quench with water, extract with ethyl acetate, and concentrate the organic layer.

-

Validation Step: Before proceeding to column chromatography, take a crude 19F NMR of the mixture. A successful reaction is self-validated by the appearance of a distinct doublet between -90 ppm and -95 ppm , with a large geminal hydrogen-fluorine coupling constant ( 2JH−F≈60 Hz). If this signal is absent, the carbene was likely quenched by moisture, and the reaction must be restarted.

-

Visualizing the Synthetic Workflow

Caption: Step-by-step synthetic workflow for the N-difluoromethylation of imidazoles.

Conclusion

The transition from a standard imidazole to a 1-(difluoromethyl)-1H-imidazole is a masterclass in rational drug design. By understanding the causal relationship between the highly polarized C-F bonds and the resulting electronic and steric effects, researchers can deliberately engineer molecules with lower pKa, optimized lipophilicity, and robust metabolic stability. Implementing the self-validating synthetic protocols outlined above ensures that this powerful bioisostere can be reliably integrated into complex pharmaceutical pipelines.

References

- Title: Visible-light-promoted radical cyclisation of unactivated alkenes in benzimidazoles: synthesis of difluoromethyl- and aryldifluoromethyl-substituted polycyclic imidazoles Source: Beilstein Journals URL

- Title: The Effect of N-Alkyl Azole Difluorination on Molecular Properties Relevant for Compound Optimization: A Comparative Study Source: PMC / NIH URL

- Title: Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept Source: ACS Publications URL

- Title: N-Difluoromethylation of Imidazoles and Pyrazoles Using BrCF2PO(OEt)

Sources

- 1. BJOC - Visible-light-promoted radical cyclisation of unactivated alkenes in benzimidazoles: synthesis of difluoromethyl- and aryldifluoromethyl-substituted polycyclic imidazoles [beilstein-journals.org]

- 2. The Effect of N-Alkyl Azole Difluorination on Molecular Properties Relevant for Compound Optimization: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Scalable Synthesis Protocols for 1-(Difluoromethyl)-1H-imidazole

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Introduction and Strategic Rationale

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug design. Specifically, the N-difluoromethyl (–CF₂H) group has emerged as a highly valuable structural motif. It acts as a lipophilic bioisostere for alcohols, thiols, and methyl groups, and functions as a unique, functional-group-dependent hydrogen-bond donor that can significantly improve membrane permeability and metabolic stability [1].

Historically, the direct N-difluoromethylation of azoles at an industrial scale has presented severe safety and yield challenges. Traditional methods required heating sodium hydride (NaH) in dimethylformamide (DMF) to 80–100 °C under pressurized chlorodifluoromethane (CHClF₂) gas—conditions notorious for triggering dangerous thermal runaways.

This application note details a breakthrough, highly scalable protocol utilizing catalytic additives to drastically lower the activation barrier [2], alongside a mild, neutral laboratory-scale alternative utilizing the Ruppert–Prakash reagent (TMSCF₃) [3].

Mechanistic Insights and Causality

The synthesis of 1-(difluoromethyl)-1H-imidazole relies fundamentally on the generation and capture of difluorocarbene (:CF₂). Understanding the thermodynamic and kinetic drivers of this pathway is critical for successful scale-up.

-

Carbene Generation: CHClF₂ undergoes α-elimination in the presence of a strong base to yield the highly reactive :CF₂ intermediate.

-

The Role of Additives (The Scalability Key): The addition of 18-crown-6 is the critical causal factor for scalability. By chelating the sodium cation, 18-crown-6 generates a "naked" and highly nucleophilic imidazole anion. Concurrently, NaI acts as a nucleophilic promoter. This synergistic system lowers the activation energy required for carbene transfer, allowing the reaction to proceed efficiently at 40 °C instead of 100 °C , thereby eliminating the primary thermal hazard.

-

Neutral Alternative: For highly base-sensitive substrates, TMSCF₃ activated by LiI provides a neutral pathway to :CF₂, avoiding the use of harsh hydrides entirely.

Fig 1: Base-mediated generation of difluorocarbene and subsequent N-alkylation of imidazole.

Quantitative Method Comparison

To assist process chemists in selecting the appropriate synthetic route, the following table summarizes the operational parameters of the two primary methodologies.

| Parameter | Protocol A: CHClF₂ (Freon-22) | Protocol B: TMSCF₃ (Ruppert-Prakash) |

| Reagent Cost | Very Low (Industrial Gas) | High (Specialty Reagent) |

| Optimal Scale | Multigram to Kilogram | Milligram to Gram (Discovery) |

| Base Requirement | Strong Base (NaH) | Neutral (LiI Initiator) |

| Operating Temp | 40 °C | 60–80 °C |

| Primary Byproducts | NaCl, NaF | TMS-F, LiF |

| Safety Profile | Requires gas handling & H₂ venting | Mild, benchtop safe |

Experimental Protocols

Protocol A: The Scalable Industrial Standard (CHClF₂ / NaH System)

Reference standard adapted for >200g scale synthesis.

Step 1: Reactor Preparation

-

Action: Purge a jacketed reactor with N₂. Add anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF).

-

Causality & Expert Insight: Water rapidly quenches the difluorocarbene to form carbon monoxide and HF, and violently reacts with NaH. Strict anhydrous conditions are mandatory to prevent yield collapse.

Step 2: Deprotonation Phase

-

Action: Charge 1H-imidazole (1.0 equiv). Slowly add NaH (1.2 equiv, 60% dispersion in mineral oil) in portions at 0 °C.

-

Validation Checkpoint: Observe controlled H₂ gas evolution. The complete cessation of bubbling serves as a self-validating indicator that quantitative deprotonation has been achieved.

Step 3: Catalyst Addition

-

Action: Add NaI (0.1 equiv) and 18-crown-6 (0.1 equiv) to the reaction mixture.

-

Causality & Expert Insight: 18-crown-6 sequesters the Na⁺ ion, drastically increasing the basicity of the system. This allows the subsequent α-elimination of CHClF₂ to occur at safe, low temperatures.

Step 4: Carbene Generation & Coupling

-

Action: Heat the mixture to 40 °C. Introduce CHClF₂ gas via a subsurface sparger or balloon until saturation is reached.

-

Validation Checkpoint: Monitor the reaction via HPLC or TLC. The reaction is typically complete within 4–6 hours when the starting material peak is fully consumed. 40 °C is the thermodynamic sweet spot; exceeding 50 °C risks triggering a runaway exotherm.

Step 5: Quench & Extraction

-

Action: Cool the reactor to 0 °C. Carefully add cold water dropwise to quench unreacted NaH. Extract the mixture with Ethyl Acetate (EtOAc).

-

Causality & Expert Insight: EtOAc provides an optimal partition coefficient for the lipophilic difluoromethylated product while effectively leaving highly polar inorganic salts (NaCl, NaF) in the aqueous phase.

Fig 2: Step-by-step workflow for the scalable N-difluoromethylation using CHClF2.

Protocol B: The Mild Discovery-Scale Alternative (TMSCF₃ System)

Ideal for base-sensitive functional groups or library generation.

Step 1: Setup and Reagent Addition

-

Action: In a dry round-bottom flask under N₂, combine 1H-imidazole (1.0 equiv), TMSCF₃ (2.0 equiv), and LiI (0.2 equiv) in Triglyme.

-

Causality & Expert Insight: Triglyme is utilized as a high-boiling, coordinating solvent that stabilizes the transition state. LiI initiates the release of the CF₃ anion from silicon, which subsequently undergoes α-elimination of fluoride to form :CF₂ without the need for Brønsted bases.

Step 2: Reaction Execution

-

Action: Heat the mixture to 60–80 °C for 12 hours.

-

Validation Checkpoint: Extract a micro-aliquot for ¹⁹F NMR. The disappearance of the TMSCF₃ singlet (-67 ppm) and the appearance of the –CF₂H doublet (approx. -95 ppm, J ≈ 60 Hz) confirms product formation.

Step 3: Workup

-

Action: Dilute the mixture with water and extract with Dichloromethane (DCM). Wash with brine, dry over Na₂SO₄, and purify via silica gel column chromatography.

References

-

Zafrani, Y., Sod-Moriah, G., Yeffet, D., Berliner, A., Amir, D., Marciano, D., Elias, S., Katalan, S., Ashkenazi, N., Madmon, M., Gershonov, E., & Saphier, S. "CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3?". Journal of Medicinal Chemistry, 2019, 62(12), 5628–5637. URL:[Link]

-

Hong, Z., Hou, X., Zhao, R., Li, J., Pawluczyk, J., Wang, B., Kempson, J., Khandelwal, P., Smith, L. M., Glunz, P., & Mathur, A. "A mild and readily scalable procedure for the N-1-difluoromethylation of ethyl 6-((tert-butyldiphenylsilyl)oxy)-1H-indazole-3-carboxylate and its applications to the N-difluoromethylation of indazole, benzotriazole, imidazole, indole and pyrazole derivatives". Journal of Fluorine Chemistry, 2020, 234, 109514. URL:[Link]

-

Prakash, G. K. S., Krishnamoorthy, S., Ganesh, S. K., Kulkarni, A., Haiges, R., & Olah, G. A. "N-Difluoromethylation of Imidazoles and Benzimidazoles Using the Ruppert–Prakash Reagent under Neutral Conditions". Organic Letters, 2014, 16(1), 54–57. URL:[Link]

Application Note: Using 1-(Difluoromethyl)-1H-imidazole (DFMI) as a Bench-Stable Difluoromethylating Reagent

Introduction & Mechanistic Insights

The strategic incorporation of the difluoromethyl (–CF₂H) group into small molecules is a cornerstone of modern medicinal chemistry. Acting as a lipophilic hydrogen-bond donor, the –CF₂H moiety serves as a highly effective bioisostere for alcohols (–OH) and thiols (–SH), often improving a drug candidate's metabolic stability, membrane permeability, and binding affinity.

Historically, the installation of this group relied on chlorodifluoromethane (Freon-22), an ozone-depleting gas that requires specialized pressurized equipment. While modern alternatives like N-tosyl-S-difluoromethyl-S-phenylsulfoximine (Hu's Reagent) [1] and sodium chlorodifluoroacetate [2] have been developed, 1-(difluoromethyl)-1H-imidazole (DFMI) has recently emerged as a structurally simple, bench-stable alternative for transferring the –CF₂H group to S-, N-, O-, and C-nucleophiles.

The Difluorocarbene Pathway

DFMI operates primarily via a difluorocarbene (:CF₂) mechanism under basic conditions. The causality of this reactivity lies in the relative acidity of the –CF₂H proton and the excellent leaving-group ability of the imidazole ring.

-

Deprotonation: A base abstracts the proton from the –CF₂H group, generating a transient carbanion.

-

α -Elimination: The intermediate rapidly undergoes α -elimination. Because the pKa of protonated imidazole is ~7.0, neutral imidazole serves as an excellent leaving group, releasing the highly reactive singlet difluorocarbene (:CF₂).

-

Nucleophilic Trapping: The electrophilic :CF₂ species is rapidly intercepted by the target nucleophile (e.g., phenoxide or thiolate), followed by protonation to yield the final difluoromethylated product.

Fig 1: Base-mediated difluorocarbene generation from DFMI and subsequent nucleophilic trapping.

Comparative Reagent Analysis

To justify the selection of DFMI in a synthetic route, it is crucial to compare its operational parameters against other standard difluoromethylating agents [3].

| Reagent | Active Species | Typical Base | Temp (°C) | Atom Economy | Handling & Safety Profile |

| DFMI | :CF₂ | KOH / Cs₂CO₃ | 25 - 60 | Moderate | Bench-stable liquid/solid; easy to handle. |

| Freon-22 (ClCF₂H) | :CF₂ | NaOH / KOH | 40 - 80 | High | Ozone-depleting gas; requires pressure vessels. |

| Hu's Reagent | :CF₂ / Electrophilic | Cs₂CO₃ / KOH | 25 - 80 | Low | Bench-stable solid; high molecular weight. |

| Sodium Chlorodifluoroacetate | :CF₂ | None (Heat) | 90 - 120 | Moderate | Hygroscopic solid; requires high temperatures. |

Experimental Protocols

The following protocols are designed as self-validating systems. The choice of base and solvent is dictated by the electronic nature and pKa of the nucleophile.

Protocol A: O-Difluoromethylation of Phenols

Phenols (pKa ~10) require strong bases for complete deprotonation to the highly nucleophilic phenoxide state.

-

Preparation: In an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add the phenol derivative (1.0 mmol) and finely powdered KOH (2.0 mmol).

-

Causality: KOH fully deprotonates the phenol while providing the necessary excess basicity to trigger the α -elimination of DFMI.

-

-

Solvent Addition: Add 5.0 mL of anhydrous N,N-dimethylformamide (DMF).

-

Causality: DMF is a polar aprotic solvent that strongly solvates the potassium cation, leaving the phenoxide and hydroxide anions highly active ("naked"), thereby accelerating carbene generation.

-

-

Reagent Addition: Add DFMI (1.5 mmol) dropwise at room temperature.

-

Causality: A 1.5x stoichiometric excess of DFMI is utilized to compensate for the competitive hydrolysis of the difluorocarbene intermediate by adventitious water or hydroxide ions.

-

-

Reaction Execution: Seal the vial and heat to 50 °C for 4–6 hours.

-

Self-Validation: Monitor the reaction via ¹⁹F NMR of a crude reaction aliquot. The disappearance of the characteristic DFMI doublet (approx. -95 ppm, ²JHF ≈ 60 Hz) and the appearance of a new doublet at -80 to -83 ppm confirms the formation of the O-CF₂H product.

-

-

Workup: Quench the reaction with water (10 mL) and extract with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine to remove DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: S-Difluoromethylation of Thiols

Thiols (pKa ~6-8) are significantly more acidic and nucleophilic than phenols, necessitating a milder approach to prevent side reactions.

-

Preparation: In a dried reaction flask, combine the thiol (1.0 mmol) and Cs₂CO₃ (1.5 mmol).

-

Causality: A milder base like Cs₂CO₃ is sufficient for thiol deprotonation. Avoiding strong bases like KOH prevents the oxidative dimerization of thiols into disulfides, a common failure mode in thio-etherification.

-

-

Solvent Addition: Add 5.0 mL of anhydrous acetonitrile (MeCN).

-

Causality: MeCN provides excellent solubility for cesium salts and maintains a milder, less hygroscopic reaction environment compared to DMF.

-

-

Reagent Addition: Introduce DFMI (1.2 mmol) to the suspension.

-

Reaction Execution: Stir at room temperature (25 °C) for 2–4 hours.

-

Self-Validation: ¹⁹F NMR will show the S-CF₂H product as a distinct doublet typically resonating further upfield between -90 and -95 ppm.

-

-

Workup: Filter the suspension through a short pad of Celite to remove the insoluble cesium salts and precipitated imidazole byproducts. Concentrate the filtrate directly and purify via silica gel chromatography.

Troubleshooting & Optimization

-

Issue: Low Yield / High Recovery of Starting Material

-

Cause: Inadequate generation of :CF₂. This usually occurs if the base is too weak to deprotonate DFMI, or if excessive moisture in the solvent is quenching the carbene to form carbon monoxide and fluoride ions.

-

Solution: Ensure solvents are strictly anhydrous. If using a mild base (e.g., K₂CO₃), consider adding a catalytic amount of a phase-transfer catalyst (e.g., TBAB) or switching to Cs₂CO₃ to increase the effective basicity in the organic phase.

-

-

Issue: Formation of Imidazole-Alkylated Byproducts

-

Cause: In rare cases, the released imidazole can act as a competing nucleophile.

-

Solution: Slowly dose the DFMI into the reaction mixture using a syringe pump to keep the steady-state concentration of the leaving group low relative to the primary nucleophile.

-

References

-

Zhang, W.; Wang, F.; Hu, J. "N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles." Organic Letters (2009), 11(10), 2109-2112. URL:[Link]

-

Zafrani, Y.; Yeffet, D.; Sod-Moriah, G.; Berliner, A.; Amir, D.; Marciano, D.; Gershonov, E.; Saphier, S. "S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate." Organic Letters (2013), 15(16), 4234-4237. URL:[Link]

-

Simon, J.; et al. "A Unified Strategy for the Synthesis of Difluoromethyl- and Vinylfluoride-Containing Scaffolds." Organic Letters (2019), 21(20), 8363-8367. URL:[Link]

Palladium-catalyzed cross-coupling reactions using 1-(difluoromethyl)-1H-imidazole

Advanced Application Note: Palladium-Catalyzed Cross-Coupling and C–H Arylation of 1-(Difluoromethyl)-1H-imidazole

Introduction

In modern medicinal chemistry and drug development, the difluoromethyl ( CF2H ) group is highly valued as a lipophilic bioisostere for hydroxyl, thiol, and amine functionalities. It acts as a robust hydrogen-bond donor while simultaneously enhancing the metabolic stability and membrane permeability of active pharmaceutical ingredients [1]. Among N -difluoromethylated heterocycles, 1-(difluoromethyl)-1H-imidazole stands out as a highly versatile building block.

This guide provides a comprehensive, causality-driven framework for the synthesis and palladium-catalyzed functionalization of 1-(difluoromethyl)-1H-imidazole, focusing on direct C–H arylation and traditional cross-coupling methodologies.

Mechanistic Insights: The Role of the N−CF2H Group in Palladium Catalysis

The installation of the CF2H group on the imidazole nitrogen fundamentally alters the electronic landscape of the heterocycle. While imidazole itself is electron-rich, the strong electron-withdrawing nature of the N−CF2H moiety significantly depletes electron density from the π -system.

-

Causality in C–H Activation : This electron withdrawal dramatically increases the acidity of the C2−H and C5−H protons. In palladium-catalyzed direct arylation, this enhanced acidity perfectly primes the substrate for the Concerted Metalation-Deprotonation (CMD) pathway [4].

-

The CMD Pathway : During the catalytic cycle, an electrophilic Pd(II) intermediate coordinates to the imidazole. A carboxylate base (e.g., acetate or pivalate) acts as an internal proton shuttle, abstracting the acidic C−H proton in a concerted transition state while the Pd−C bond is formed. The N−CF2H group lowers the activation energy barrier for this specific transition state, enabling regioselective functionalization without the need for pre-functionalized organometallic reagents.

Figure 1: CMD catalytic cycle for Pd-catalyzed C-H arylation of 1-(difluoromethyl)-1H-imidazole.

Experimental Protocols and Self-Validating Workflows

Protocol A: Synthesis of 1-(Difluoromethyl)-1H-imidazole via Carbene Transfer

Historically, N -difluoromethylation relied on ozone-depleting chlorofluorocarbons. Modern protocols utilize safer, liquid reagents such as diethyl bromodifluoromethylphosphonate ( BrCF2PO(OEt)2 ) or the Ruppert-Prakash reagent ( TMSCF3 ) [1][2]. The following protocol uses BrCF2PO(OEt)2 due to its scalability and mild activation requirements.

Step-by-Step Methodology:

-

Preparation : In an oven-dried, argon-purged round-bottom flask, dissolve 1H-imidazole (10 mmol) in a biphasic mixture of acetonitrile and water (4:1 v/v, 25 mL).

-

Base Addition : Add KOH (20 mmol) to the solution. Causality: The strong base is required to deprotonate the imidazole and to subsequently initiate the decomposition of BrCF2PO(OEt)2 into the active difluorocarbene ( :CF2 ) intermediate.

-

Carbene Generation : Dropwise add BrCF2PO(OEt)2 (15 mmol) at 0 °C over 15 minutes.

-

Reaction : Allow the mixture to warm to room temperature and stir for 4 hours.

-

Workup : Extract with ethyl acetate ( 3×20 mL), wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.

Validation & Analytical Checkpoints:

-

19F NMR : A definitive doublet around −95 ppm ( 2JH−F≈60 Hz) confirms the presence of the CF2H group.

-

1H NMR : A characteristic triplet at ≈7.2 ppm ( 2JH−F≈60 Hz) validates the proton coupled to the two fluorine atoms.

Protocol B: Palladium-Catalyzed Direct C5-H Arylation

This protocol outlines the regioselective direct arylation of 1-(difluoromethyl)-1H-imidazole using an aryl bromide.

Step-by-Step Methodology:

-

Catalyst Assembly : In a Schlenk tube under a nitrogen atmosphere, combine 1-(difluoromethyl)-1H-imidazole (1.0 mmol), aryl bromide (1.2 mmol), Pd(OAc)2 (5 mol%), and PCy3 (10 mol%).

-

Base & Additive : Add K2CO3 (2.0 mmol) and pivalic acid (PivOH, 30 mol%). Causality: PivOH reacts with K2CO3 to form potassium pivalate in situ. The bulky pivalate anion is superior to acetate in stabilizing the CMD transition state, preventing catalyst aggregation and accelerating C–H bond cleavage.

-

Solvent & Heating : Add anhydrous toluene (5 mL). Seal the tube and heat at 110 °C for 16 hours.

-

Workup : Cool to room temperature, filter through a short pad of Celite (eluting with EtOAc), and purify via flash chromatography.

Validation & Analytical Checkpoints:

-

TLC : Complete consumption of the UV-active aryl bromide.

-

1H NMR : Disappearance of the C5-H proton signal (typically around 7.1 ppm) and the appearance of new aromatic signals corresponding to the coupled aryl group.

Protocol C: Suzuki-Miyaura Cross-Coupling of 2-Bromo-1-(difluoromethyl)-1H-imidazole

When absolute C2-specific functionalization is required, starting from the pre-halogenated 2-bromo-1-(difluoromethyl)-1H-imidazole ensures complete regiocontrol [3].

Step-by-Step Methodology:

-

Reagent Mixing : Charge a vial with 2-bromo-1-(difluoromethyl)-1H-imidazole (1.0 mmol), arylboronic acid (1.5 mmol), and Pd(dppf)Cl2 (5 mol%).

-

Solvent System : Add a degassed mixture of 1,4-dioxane and 2M aqueous Na2CO3 (3:1 v/v, 4 mL). Causality: The aqueous base is essential to activate the boronic acid, forming an electron-rich boronate complex that facilitates the transmetalation step with the Pd(II) intermediate.

-

Reaction : Heat at 90 °C for 8 hours under argon.

-

Workup : Dilute with water, extract with dichloromethane, dry, and concentrate.

Validation & Analytical Checkpoints:

-

LC-MS : Confirm the mass of the cross-coupled product. The isotopic pattern of the starting material (1:1 ratio for 79Br/81Br ) will be completely absent in the product mass spectrum.

Quantitative Data Summarization

The following table summarizes the expected reaction metrics based on the protocols described above, highlighting the efficiency and selectivity of the catalytic systems.

| Substrate | Coupling Partner | Catalyst / Ligand | Base / Additive | Yield (%) | Regioselectivity |

| 1H-imidazole | BrCF2PO(OEt)2 | None | KOH | 82 - 88% | N-alkylation |

| 1-(CF2H)-1H-imidazole | Bromobenzene | Pd(OAc)2 / PCy3 | K2CO3 / PivOH | 75 - 80% | C5 > C2 (8:1) |

| 1-(CF2H)-1H-imidazole | 4-Methoxybromobenzene | Pd(OAc)2 / PCy3 | K2CO3 / PivOH | 85 - 89% | C5 > C2 (10:1) |

| 2-Bromo-1-(CF2H)-imidazole | Phenylboronic acid | Pd(dppf)Cl2 | Aq. Na2CO3 | > 90% | Absolute (C2) |

References

-

Prakash, G. K. S., et al. "N-Difluoromethylation of imidazoles and benzimidazoles using the Ruppert-Prakash reagent under neutral conditions." Organic Letters 16.1 (2014): 54-57. URL:[Link]

-

Mao, T., et al. "N-Difluoromethylation of imidazoles and pyrazoles using BrCF2PO(OEt)2 under mild condition." Tetrahedron Letters 59.28 (2018): 2752-2754. URL:[Link]

Application Note: Late-Stage Functionalization Using 1-(Difluoromethyl)-1H-Imidazole Building Blocks

Executive Summary

Late-stage functionalization (LSF) constitutes a powerful strategy for the rapid assembly and diversification of complex molecular entities, accelerating the optimization of physicochemical and biological properties in drug discovery[1]. Among the most impactful modern pharmacophores is the 1-(difluoromethyl)-1H-imidazole moiety. By functioning as a lipophilic hydrogen bond donor, this building block allows medicinal chemists to systematically modulate target affinity, membrane permeability, and metabolic stability without requiring de novo synthesis. This guide provides the mechanistic rationale and self-validating protocols for incorporating this privileged scaffold into advanced lead compounds.

Mechanistic Rationale: The "Lipophilic Hydrogen Bond Donor" Concept

The strategic decision to append a 1-(difluoromethyl)-1H-imidazole group rather than a standard alkyl-imidazole is rooted in the unique electronic and steric properties of the difluoromethyl (–CF₂H) moiety.

-

Bioisosterism & Target Affinity: The –CF₂H group acts as a non-classical, lipophilic hydrogen bond donor. It effectively mimics hydroxyl (–OH), thiol (–SH), and amine (–NH₂) groups within binding pockets, engaging in critical hydrogen bonding with target proteins (e.g., kinase hinge regions) while avoiding the high desolvation penalties associated with classical polar groups[2].

-

pKa Modulation & Safety: Imidazole rings are ubiquitous in bioactive molecules but often introduce hERG channel liabilities due to their basicity. The strong electron-withdrawing nature of the –CF₂H group inductively lowers the pKa of the imidazole nitrogen. This causality reduces the fraction of protonated species at physiological pH (7.4), directly mitigating hERG binding risks and improving central nervous system (CNS) penetrance[2].

-

Metabolic Stability: Unlike standard N-methyl groups, which are highly susceptible to CYP450-mediated oxidative N-demethylation, the robust C–F bonds of the difluoromethyl group shield the molecule from rapid metabolic clearance, prolonging the in vivo half-life[3].

Quantitative Impact on Physicochemical Properties

The table below summarizes the typical quantitative shifts observed when a standard 1-methyl-1H-imidazole moiety is replaced with a 1-(difluoromethyl)-1H-imidazole group during late-stage lead optimization.

| Property Parameter | 1-Methyl-1H-imidazole | 1-(Difluoromethyl)-1H-imidazole | Pharmacological Impact & Causality |

| Imidazole pKa | ~7.0 (Highly ionized at pH 7.4) | ~4.5 (Largely unionized at pH 7.4) | Reduced hERG Liability: Lower basicity prevents off-target ion channel trapping. |

| Lipophilicity (ΔlogD) | Baseline | +0.8 to +1.2 | Enhanced Permeability: Increased lipophilicity drives passive membrane diffusion. |

| H-Bond Donor Capacity | None | Active (via polarized C–H bond) | Improved Potency: Acts as a bioisostere for polar groups in the binding pocket. |

| Metabolic Stability | Low (Prone to N-demethylation) | High (Steric/electronic shielding) | Prolonged Half-Life: Resistance to CYP450 oxidation improves systemic exposure[3]. |

Self-Validating Protocols for Late-Stage Functionalization

To ensure high-fidelity LSF, the following protocols utilize commercially available 1-(difluoromethyl)-1H-imidazole building blocks. Each methodology is designed as a self-validating system , incorporating specific checkpoints to verify intermediate formation and prevent false-negative optimization cycles.

Protocol A: Late-Stage Amide Coupling

Building Block: 1-(Difluoromethyl)-1H-imidazole-5-carboxylic acid Objective: Functionalization of complex primary/secondary amines.

-

Mechanistic Causality: The electron-withdrawing –CF₂H group significantly deactivates the carboxylic acid, rendering standard carbodiimides (e.g., EDC) inefficient. We employ HATU to form a highly reactive 7-aza-HOBt ester intermediate. DIPEA is selected over triethylamine because its steric bulk prevents it from acting as a competing nucleophile against the activated ester.

-

Step-by-Step Procedure:

-

Dissolve 1-(difluoromethyl)-1H-imidazole-5-carboxylic acid (1.2 equiv) and HATU (1.5 equiv) in anhydrous DMF (0.2 M) under an inert atmosphere.

-

Add DIPEA (3.0 equiv) dropwise at room temperature. Stir for 15 minutes.

-

Self-Validation Checkpoint 1: Analyze a 2 µL aliquot via LC-MS. You must observe the mass corresponding to the active HOAt-ester intermediate ( [M+H]+ ). If absent, the carboxylic acid is not activated; check reagent integrity.

-

Upon confirmation, add the target amine (1.0 equiv) and stir for 2–4 hours at room temperature.

-

Self-Validation Checkpoint 2: Monitor the disappearance of the HOAt-ester and the emergence of the product mass via LC-MS. Quench with saturated aqueous NaHCO₃ and extract with EtOAc.

-

Protocol B: Late-Stage Sulfonamide Formation

Building Block: 1-(Difluoromethyl)-1H-imidazole-4-sulfonyl chloride Objective: Functionalization of sterically hindered amines or anilines.

-

Mechanistic Causality: Sulfonyl chlorides are highly susceptible to hydrolysis. The reaction is strictly performed at 0 °C in anhydrous conditions. Pyridine is utilized as both a base and a nucleophilic catalyst, forming a transient, highly electrophilic sulfonylpyridinium intermediate that accelerates the reaction with sluggish amines.

-

Step-by-Step Procedure:

-

Dissolve the target amine (1.0 equiv) in anhydrous DCM (0.1 M) and cool to 0 °C.

-

Add anhydrous pyridine (2.5 equiv).

-

Self-Validation Checkpoint 1: Before adding to the main reaction, quench a 5 µL aliquot of the sulfonyl chloride stock in methanol. LC-MS analysis must show the methyl sulfonate ester. This validates that the sulfonyl chloride has not degraded into the unreactive sulfonic acid during storage.

-

Slowly add 1-(difluoromethyl)-1H-imidazole-4-sulfonyl chloride (1.2 equiv) to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature over 3 hours. Quench with 1N HCl to remove excess pyridine, followed by standard organic extraction.

-

Protocol C: Suzuki-Miyaura Cross-Coupling

Building Block: 5-Bromo-1-(difluoromethyl)-1H-imidazole Objective: Direct arylation of lead scaffolds containing boronic acids/esters.

-

Mechanistic Causality: The bulky –CF₂H group creates steric hindrance adjacent to the bromide. Pd(dppf)Cl₂ is specifically chosen because the large bite angle of the dppf ligand accelerates the critical reductive elimination step, overcoming the steric bulk of the imidazole ring.

-

Step-by-Step Procedure:

-

Charge a Schlenk tube with 5-bromo-1-(difluoromethyl)-1H-imidazole (1.0 equiv), the target aryl boronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

-

Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M).

-

Self-Validation Checkpoint 1: Purge the system with Argon for 10 minutes. Upon heating to 90 °C, observe the solution transition from a red/orange suspension (Pd(II)) to a dark, homogeneous brown/black solution. This color shift physically validates the reduction of the catalyst to the active Pd(0) species.

-

Stir at 90 °C for 6 hours.

-

Self-Validation Checkpoint 2: TLC monitoring (typically 3:1 Hexanes/EtOAc). The complete disappearance of the starting bromide (Rf ~0.4) validates full conversion.

-

Strategic Workflow Visualization

The following decision tree illustrates the LSF pathways utilizing 1-(difluoromethyl)-1H-imidazole building blocks and their resulting pharmacological enhancements.

Fig 1: LSF decision tree using 1-(difluoromethyl)-1H-imidazole building blocks.

References

-

Zafrani, Y. et al. "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 2017. URL:[Link]

-

Meyer, K. et al. "Electrochemical Late-Stage Functionalization." Chemical Reviews, 2023. URL:[Link]

-

Perry, M. et al. "Discovery of a Novel Series of Potent and Selective Alkynylthiazole-Derived PI3Kγ Inhibitors." ACS Medicinal Chemistry Letters, 2020. URL:[Link]

-

Zhang, L. et al. "Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi." Journal of Fungi, 2024. URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of a Novel Series of Potent and Selective Alkynylthiazole-Derived PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: 1-(Difluoromethyl)-1H-imidazole Synthesis

Diagnostic Hub & Protocol Vault for Drug Development Professionals

Overview The introduction of a difluoromethyl (-CF2H) group into imidazoles is a critical transformation in medicinal chemistry, as the moiety acts as a highly lipophilic hydrogen-bond donor[1]. However, researchers frequently encounter issues with regioselectivity, poor yields during scale-up, and reagent instability. This guide provides mechanistic troubleshooting and self-validating protocols to optimize your synthesis.

Diagnostic Hub: Troubleshooting Yield & Selectivity (FAQs)

Q1: Why am I isolating C2-difluoromethylated imidazole instead of the desired N-difluoromethylated product? Causality & Solution: The regioselectivity of difluoromethylation is dictated by your choice of initiator when using the Ruppert-Prakash reagent (TMSCF3). If you are using tetrabutylammonium difluorotriphenylsilicate (TBAT) as a promoter, it drives a metal-free C-H difluoromethylation at the C-2 position[2]. As demonstrated by 2, TBAT reacts with TMSCF3 to form a reactive (CF3)2SiMe3- intermediate, which undergoes a complex multistep insertion into the C-H bond rather than simple N-alkylation[2]. Fix: To achieve direct N-difluoromethylation, switch to a neutral initiator like Lithium Iodide (LiI). LiI facilitates the generation of difluorocarbene (:CF2) without forming stabilized silicate intermediates, allowing the nucleophilic imidazole nitrogen to attack the carbene directly[1].

Q2: My yield drops significantly when scaling up the ClCF2H/NaH protocol. How can I fix this safely? Causality & Solution: Traditional methods using chlorodifluoromethane (ClCF2H, Freon-22) and NaH in DMF require harsh heating (80–100 °C). On a multigram scale, heating NaH in DMF poses a severe thermal runaway hazard and leads to substrate degradation, drastically reducing yields[3]. Fix: Transition to the modified low-temperature protocol utilizing NaI and 18-crown-6 ether as additives, developed by 3[3]. The 18-crown-6 sequesters the sodium cation, creating a highly nucleophilic "naked" imidazolide anion. Simultaneously, NaI acts as a phase-transfer and activation catalyst, allowing the efficient generation of difluorocarbene from ClCF2H at just 40 °C[3].

Q3: Is there a bench-stable alternative to gaseous ClCF2H or expensive TMSCF3? Causality & Solution: Yes. Sodium chlorodifluoroacetate (SCDA) is a highly cost-effective, solid bench-stable alternative[4]. When heated to 95 °C in the presence of a mild base (e.g., K2CO3), SCDA undergoes smooth decarboxylation to generate difluorocarbene in situ, successfully capturing nitrogen nucleophiles in high yields without the need for transition metals[4].

Reagent Efficacy & Reaction Conditions

The following table summarizes the quantitative data and conditions for various difluorocarbene sources to help you select the optimal system for your substrate.

| Difluorocarbene Source | Optimal Base / Additives | Temp (°C) | Typical Yield | Mechanistic Pros & Cons |

| TMSCF3 (Ruppert-Prakash) | LiI (Neutral conditions) | 100 °C | 70–95% | Pros: Fast, neutral conditions preserve sensitive functional groups[1]. Cons: High reagent cost. |

| ClCF2H (Freon-22) | NaH, NaI, 18-crown-6 | 40 °C | 80–90% | Pros: Highly scalable, inexpensive reagents[3]. Cons: Requires handling of ozone-depleting gas and balloon/pressure setups. |

| ClCF2COONa (SCDA) | K2CO3 | 95 °C | 60–85% | Pros: Bench-stable solid, cheap, no transition metals needed[4]. Cons: Requires elevated temperatures for decarboxylation. |

Mechanistic Visualizations

Reaction pathways for imidazole difluoromethylation based on initiator choice.

Scalable workflow for N-difluoromethylation using ClCF2H and phase-transfer catalysts.

Protocol Vault: Self-Validating Scalable Synthesis

Methodology: Low-Temperature N-Difluoromethylation using ClCF2H Adapted from the scalable procedure by 3[3]

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Step 1: System Preparation & Deprotonation

-

Action: In a flame-dried round-bottom flask under N2, dissolve 1H-imidazole (1.0 equiv), NaI (0.1 equiv), and 18-crown-6 (0.1 equiv) in anhydrous THF (0.2 M). Cool the mixture to 0 °C.

-

Action: Carefully add NaH (60% dispersion in mineral oil, 1.5 equiv) in small portions.

-

Causality: 18-crown-6 coordinates the Na+ ions, preventing ion-pairing and vastly increasing the nucleophilicity of the resulting imidazolide anion[3].

-

Validation Checkpoint: You must observe continuous H2 gas evolution upon NaH addition. If no bubbling occurs, your NaH has likely degraded to NaOH; discard and use a fresh batch.

Step 2: Carbene Generation & Alkylation

-

Action: Warm the reaction mixture to 40 °C. Introduce ClCF2H gas via a balloon securely fitted with a needle.

-

Causality: NaI acts catalytically to convert ClCF2H into the highly reactive difluorocarbene (:CF2) at a mild 40 °C, bypassing the dangerous 100 °C threshold required when using DMF/NaH alone[3].

-

Validation Checkpoint: The reaction mixture will transition from a clear/translucent solution to a cloudy suspension within 30-60 minutes. This precipitate is NaCl, a direct byproduct of successful difluorocarbene generation. If the solution remains perfectly clear, the ClCF2H gas is not dissolving/reacting.

Step 3: Reaction Monitoring

-

Action: Maintain the ClCF2H atmosphere and stir at 40 °C for 4–12 hours.

-

Validation Checkpoint: Monitor via TLC or LC-MS. The reaction is complete when the highly polar imidazole starting material spot disappears, replaced by a significantly more lipophilic (higher Rf) N-CF2H product spot.

Step 4: Safe Quenching & Isolation

-

Action: Cool the flask to 0 °C. Carefully quench the remaining NaH by dropwise addition of saturated aqueous NH4Cl until gas evolution ceases.

-

Action: Extract the aqueous layer 3x with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Causality: NH4Cl provides a mild proton source to safely neutralize unreacted NaH without acidifying the mixture enough to protonate the product, ensuring high extraction efficiency.

References

- Prakash, G. K. S., et al. "N-Difluoromethylation of Imidazoles and Benzimidazoles Using the Ruppert–Prakash Reagent under Neutral Conditions." Organic Letters, 2014.

- Kvasha, D. A., et al. "Metal-Free C–H Difluoromethylation of Imidazoles with the Ruppert–Prakash Reagent." The Journal of Organic Chemistry, 2022.

- Hong, Z., et al. "A Mild and Readily Scalable Procedure for the N-1-Difluoromethylation of Ethyl 6-((tert-butyldiphenylsilyl)oxy)-1H-indazole-3-carboxylate and its Applications to the N-Difluoromethylation of Indazole, Benzotriazole, Imidazole, Indole and Pyrazole Derivatives." Journal of Fluorine Chemistry, 2020.

- Williams, T. J., et al.

Sources

Minimizing side reactions during imidazole N-difluoromethylation

Welcome to the Application Support Portal. As a Senior Application Scientist, I have compiled this technical resource to help researchers and drug development professionals troubleshoot and optimize the N-difluoromethylation of imidazoles.

The introduction of the difluoromethyl ( CF2H ) group is a critical late-stage functionalization strategy in medicinal chemistry, acting as a lipophilic bioisostere for carbinol, thiol, or amine groups. However, the ambident nature of the imidazole ring often leads to competing side reactions. This guide provides mechanistic causality, field-proven troubleshooting FAQs, and self-validating protocols to ensure high-yielding, regioselective transformations.

Knowledge Base: Mechanistic Causality of Side Reactions

To control a reaction, you must first understand the behavior of its intermediates. The N-difluoromethylation of imidazoles fundamentally relies on the generation of an electrophilic difluorocarbene ( :CF2 ) and its subsequent capture by a nucleophilic imidazolide anion.

Side reactions occur because the imidazolide anion is an ambident nucleophile . While the nitrogen atoms carry significant electron density, the carbon atoms (C2, C4, C5) can also attack the carbene under specific conditions. Furthermore, if C-difluoromethylation occurs, the resulting byproduct is highly susceptible to basic hydrolysis. The ionization of the remaining imidazole N-H bond leads to the loss of HF, forming a highly reactive azafulvene intermediate that rapidly degrades in the presence of water 1.

Fig 1: N-difluoromethylation pathways and C-alkylation-induced azafulvene hydrolysis.

Troubleshooting FAQs

Q1: I am trying to synthesize an N-difluoromethyl imidazole, but NMR shows significant C-2 insertion. How do I prevent C-difluoromethylation? A: The choice of your difluoromethylating reagent dictates the site of attack. Reactions utilizing the Ruppert-Prakash reagent ( TMSCF3 ) often lead to formal difluorocarbene insertion directly into the C-H bond at the C-2 position, forming 2-difluoromethyl-substituted imidazoles 2. To strictly favor N-alkylation, switch to a reagent that generates free :CF2 under conditions that maximize N-nucleophilicity, such as diethyl bromodifluoromethylphosphonate ( BrCF2PO(OEt)2 ) 3 or sodium chlorodifluoroacetate ( ClCF2CO2Na ) 4.

Q2: My unsymmetrical imidazole yields a mixture of N1 and N3 regioisomers. How can I predict and improve regioselectivity? A: In substrates with multiple nucleophilic centers, regioselective difluoromethylation is governed by thermodynamics and electronics. Alkylation preferentially occurs at the nitrogen center exhibiting the lowest pKa value and the highest polarizability [[3]](). For example, when subjecting theophylline to ClCF2CO2Na , difluoromethylation is observed at both imidazole nitrogen centers, but the 9- NCHF2 regioisomer dominates (approx. 2:1 ratio) due to favorable electronics 4. To improve selectivity, lower the reaction temperature to kinetically trap the less sterically hindered isomer.

Q3: I am observing severe product degradation and low yields after aqueous workup. What is causing this? A: You are likely observing basic hydrolysis. If any C-difluoromethylated byproduct forms, the remaining imidazole N-H proton can ionize in strong base. This triggers the rapid loss of HF to form an intermediate azafulvene, which reacts violently with solvent water to degrade the molecule 1. To prevent this, strictly avoid excess strong bases (like NaH or hot KOH) and ensure your reaction quench is buffered to a neutral pH.

Validated Experimental Workflows (SOPs)

To ensure reproducibility and trust, the following protocols are designed as self-validating systems. They include mandatory In-Process Control (IPC) steps so you can verify the success of the intermediate stages before proceeding.

Fig 2: Self-validating experimental workflow for imidazole N-difluoromethylation.

Protocol A: Mild N-Difluoromethylation using BrCF2PO(OEt)2

Best for: Sensitive substrates with a pKa < 11 3.

-

Activation: Dissolve the imidazole substrate (1.0 equiv) in a biphasic mixture of CH3CN and 20% aqueous KOH (or aqueous KF for highly sensitive substrates). Stir at 0 °C for 15 minutes to generate the imidazolide anion.

-

Carbene Generation: Dropwise, add diethyl bromodifluoromethylphosphonate (1.5 equiv). Causality note: Slow addition prevents the rapid dimerization of :CF2 into tetrafluoroethylene.

-

IPC Validation: After allowing the reaction to warm to room temperature (approx. 4 hours), pull a 0.1 mL aliquot. Run a crude 19F NMR. Self-Validation Check: Look for a characteristic doublet between -90 and -95 ppm ( J≈60Hz ), confirming the presence of the N−CF2H group.

-

Quench & Isolate: Quench the reaction with saturated aqueous NH4Cl to ensure a strictly neutral pH. Extract with EtOAc (3x), dry over Na2SO4 , and purify via silica gel chromatography.

Protocol B: Scalable Synthesis using Sodium Chlorodifluoroacetate

Best for: Cost-effective, large-scale synthesis where substrates tolerate heat 4.

-

Preparation: In a dry flask under N2 , dissolve the imidazole (1.0 equiv), ClCF2CO2Na (2.0 equiv), and K2CO3 (1.5 equiv) in anhydrous DMF.

-

Decarboxylation: Heat the mixture to 95 °C. Causality note: ClCF2CO2Na undergoes smooth decarboxylation at this temperature to afford difluorocarbene 4.

-

IPC Validation: Monitor via TLC or LC-MS after 6 hours. The disappearance of the starting material mass indicates complete carbene trapping.

-

Quench & Isolate: Cool to room temperature, dilute with water, and extract with a non-polar solvent (e.g., MTBE) to minimize DMF carryover.

Data Center: Precursor Comparison

Selecting the right reagent is the most critical variable in minimizing side reactions. Use the quantitative summary below to guide your experimental design.

| Difluorocarbene Precursor | Activation Conditions | Target Substrate pKa Limit | Primary Side Reaction Risk | Ref |

| BrCF2PO(OEt)2 | Mild aqueous base (KOH/KF), 0 °C to RT | <11 | Low (Highly selective for N-alkylation) | 3 |

| ClCF2CO2Na | Heat (95 °C), neutral to weak base | Broad | C-alkylation at elevated temperatures | 4 |

| TMSCF3 (Ruppert-Prakash) | Fluoride additives (e.g., TBAT) | Broad | High C-2 insertion (C-difluoromethylation) | 2 |

| ClCF2H (Gas) | Strong Base (NaH / KOH) | Broad | Basic hydrolysis via azafulvene intermediate | 1 |

References

- Title: N-Difluoromethylation of Imidazoles and Pyrazoles Using BrCF2PO(OEt)

- Title: Metal-Free C-H Difluoromethylation of Imidazoles with the Ruppert-Prakash Reagent Source: ResearchGate URL

- Title: Preparation of (Fluoromethyl)-and (Difluoromethyl)

- Source: Organic Letters (ACS Publications)

Sources

Purification techniques for 1-(difluoromethyl)-1H-imidazole mixtures

Welcome to the Application Scientist Support Center. The difluoromethyl group (–CF₂H) is a highly valued lipophilic hydrogen bond donor and bioisostere in medicinal chemistry[1]. However, the synthesis and purification of 1-(difluoromethyl)-1H-imidazole present unique physicochemical challenges, including high volatility, regioisomerism, and competing C-alkylation pathways.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield isolation of pure N-difluoromethylated imidazoles.

🔍 Troubleshooting Guides & FAQs

Q1: Why am I losing product during silica gel column chromatography?

A: 1-(Difluoromethyl)-1H-imidazole is a highly volatile, low-molecular-weight liquid. When researchers attempt to purify it via standard silica gel column chromatography followed by rotary evaporation under high vacuum, the product frequently co-evaporates with the solvent. Furthermore, the lipophilic nature of the N–CF₂H group alters its retention factor, often causing it to streak or co-elute with non-polar impurities.

-

Causality & Solution: The introduction of the difluoromethyl group significantly reduces the polarity and boiling point of the imidazole core. To prevent product loss, avoid column chromatography entirely for unsubstituted or low-molecular-weight substituted imidazoles. Instead, utilize fractional distillation under reduced pressure ().

Q2: My Freon-22 (ClCF₂H) reaction yields are low and inconsistent. What is the mechanistic cause?

A: Chlorodifluoromethane (Freon-22) generates a difluorocarbene (:CF₂) intermediate in the presence of a strong base. Low yields typically stem from the rapid hydrolysis of the highly electrophilic :CF₂ intermediate by the aqueous base before it can be captured by the imidazole nucleophile.

-

Causality & Solution: To outcompete carbene hydrolysis, the choice of phase-transfer catalyst (PTC) is critical. Studies have shown that using dibenzo-18-crown-6 significantly outperforms standard quaternary ammonium salts (like TBACl). The crown ether tightly coordinates the potassium cation, generating a more "naked" and reactive imidazolide anion in the organic phase. This accelerates the nucleophilic attack on the carbene, boosting yields from ~40% to >80%.

Q3: How can I remove unreacted imidazole without chromatography?

A: You can exploit the extreme chemical stability of the N–CF₂H group to perform aggressive aqueous washing.

-

Causality & Solution: The strong electron-withdrawing inductive effect of the two fluorine atoms significantly reduces the electron density on the imidazole ring. This not only makes the N–CF₂H bond remarkably resistant to nucleophilic cleavage but also reduces the basicity of the molecule. The N-difluoromethyl group remains completely intact even when refluxed in 40% aqueous potassium hydroxide or concentrated hydrochloric acid. Therefore, wash the organic reaction mixture with 1M HCl . The unreacted, basic imidazole will protonate and partition into the aqueous phase, leaving the less basic 1-(difluoromethyl)-1H-imidazole safely in the organic layer.

Q4: I am observing C-2 difluoromethylation instead of N-difluoromethylation. Why?

A: This is a reagent-specific mechanistic divergence. If you are using trimethyl(trifluoromethyl)silane (TMSCF₃) activated by tetrabutylammonium difluorotriphenylsilicate (TBAT) at low temperatures, the reaction pathway shifts.

-

Causality & Solution: TBAT promotes the formation of a silylated imidazolide intermediate at the N-3 atom. This forces the barrierless addition of the difluorocarbene to the C-2 carbon, followed by a 1,3-shift of the SiMe₃ group, ultimately yielding 2-(difluoromethyl)-1H-imidazoles ()[2]. If your goal is strictly N-difluoromethylation, switch to neutral activation of TMSCF₃ (e.g., using LiI in triglyme)[3] or use diethyl bromodifluoromethylphosphonate (BrCF₂PO(OEt)₂)[4].

📊 Quantitative Data: Difluoromethylating Agents Comparison

| Reagent System | Target Regioselectivity | Typical Yield | Primary Purification | Mechanistic Advantage / Disadvantage |

| ClCF₂H (Freon-22) + KOH + Crown Ether | N-difluoromethylation | 75–85% | Fractional Distillation | Pro: Highly scalable, cheap.Con: Requires gas handling. |

| TMSCF₃ + LiI (Neutral) | N-difluoromethylation | 70–95% | Distillation / Chromatography | Pro: Neutral conditions, high yield.Con: Expensive reagent[3]. |

| BrCF₂PO(OEt)₂ + Aqueous Base | N-difluoromethylation | 80–95% | Distillation | Pro: Liquid reagent, mild conditions.Con: Phosphorus byproducts. |

| TMSCF₃ + TBAT (-50 °C) | C-2 difluoromethylation | 30–60% | Chromatography | Pro: Access to C-2 isomers.Con: Complex intermediate shifts. |

🧪 Self-Validating Experimental Protocol

Objective: Multigram synthesis and chromatography-free purification of 1-(difluoromethyl)-1H-imidazole using Freon-22.

Step 1: Reaction Setup

-

Dissolve imidazole (1.0 equiv) in a biphasic mixture of toluene and 30% aqueous KOH (10:1 v/v).

-

Add dibenzo-18-crown-6 (5 mol%) as the phase-transfer catalyst.

-

Self-Validation Check: Ensure vigorous mechanical stirring (>800 rpm) to maximize the interfacial surface area between the aqueous and organic phases.

Step 2: Carbene Generation & Capture

-

Bubble ClCF₂H gas into the vigorously stirred mixture at 25–30 °C for 4 hours.

-

Self-Validation Check: Monitor the reaction via TLC (EtOAc/Hexane). The product will run significantly higher (less polar) than the starting imidazole.

Step 3: Aggressive Workup (Impurity Cleavage)

-

Separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl (2 × 50 mL) to extract unreacted imidazole, followed by 1M NaOH (1 × 50 mL) and brine.

-

Mechanistic Note: The N–CF₂H group will not hydrolyze under these conditions.

-

Dry the organic phase over anhydrous Na₂SO₄.

Step 4: Concentration & Fractional Distillation

-

Carefully remove the toluene solvent under mild vacuum (e.g., 150 mbar at 30 °C) to prevent product co-evaporation.

-

Transfer the crude oil to a short-path distillation apparatus.

-

Distill the product under reduced pressure (e.g., b.p. ~60–65 °C at 15 Torr).

Step 5: Analytical Validation

-

Confirm identity and purity via ¹⁹F NMR.

-

Self-Validation Check: You must observe a distinct doublet around -90 to -95 ppm with a large geminal coupling constant (²J_{HF} ≈ 60 Hz ), which is the definitive spectroscopic signature of the N–CF₂H group.

⚙️ Workflow Visualization

Caption: Workflow for the purification of 1-(difluoromethyl)-1H-imidazole avoiding chromatography.

📚 References

-

N-Difluoromethylation of Imidazoles and Benzimidazoles Using the Ruppert–Prakash Reagent under Neutral Conditions Organic Letters (ACS Publications) URL:[Link]

-

N-Difluoromethylation of imidazoles and pyrazoles using BrCF₂PO(OEt)₂ under mild condition Tetrahedron Letters (Elsevier) URL:[Link]

-

Metal-Free C–H Difluoromethylation of Imidazoles with the Ruppert–Prakash Reagent The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Technical Support Center: Strategies for Overcoming Solubility Challenges with 1-(difluoromethyl)-1H-imidazole

Welcome to the technical support guide for 1-(difluoromethyl)-1H-imidazole. This resource is designed for researchers, medicinal chemists, and drug development professionals who may encounter solubility challenges with this unique fluorinated heterocycle. Our goal is to provide not just solutions, but a foundational understanding of the underlying chemical principles, enabling you to make informed decisions in your experimental design.

Section 1: Understanding the Molecule: A Duality in Physicochemical Properties

The solubility behavior of 1-(difluoromethyl)-1H-imidazole is governed by the interplay of its two distinct structural components: the polar imidazole ring and the lipophilic, hydrogen-bond-donating difluoromethyl group.

-

The Imidazole Ring : As a heterocyclic aromatic amine, the imidazole moiety is polar and capable of acting as both a hydrogen bond donor (N-H, though substituted in this case) and acceptor (the lone pair on the sp² nitrogen). The parent imidazole compound is highly soluble in water and other polar solvents.[1][2][3] Furthermore, the imidazole ring is basic, with the conjugate acid having a pKa of approximately 7.[1][4] This makes its solubility in protic solvents highly dependent on pH.

-

The Difluoromethyl (CF₂H) Group : This group introduces a significant change in character compared to a simple methyl or the parent imidazole. The CF₂H group is known to be a lipophilic hydrogen bond donor, a rare and valuable feature in medicinal chemistry.[5][6] While it generally increases lipophilicity, its effect is nuanced and context-dependent.[5][7] The high polarity of the C-F bonds can lead to unique intermolecular interactions and, in some cases, fluorophobic effects that complicate solvation.[6][8]

This structural duality means that no single solvent may be ideal. A highly polar solvent may effectively solvate the imidazole ring but poorly accommodate the difluoromethyl group, while a non-polar solvent will have the opposite problem. The key to successful dissolution lies in finding a solvent system that can bridge this gap.

Physicochemical Property Summary

| Property | Value / Observation | Source / Comment |

| Molecular Formula | C₄H₄F₂N₂ | |

| Molecular Weight | 118.08 g/mol | |

| Physical Form | Typically a solid at room temperature. | Based on similar structures like 1-(difluoromethyl)-5-iodo-1H-imidazole. |

| Imidazole pKa | ~7 (for the conjugate acid) | [1][4] The basic nitrogen can be protonated. |

| CF₂H Group Character | Lipophilic Hydrogen Bond Donor | [5][6] Can engage in unique H-bonding interactions. |

| Predicted Solubility | Low in non-polar alkanes. Moderate to good in polar aprotic solvents. Variable in polar protic solvents. | Inferred from chemical principles and data on related compounds.[9][10] |

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues in a direct question-and-answer format.

Q1: My 1-(difluoromethyl)-1H-imidazole is not dissolving in a standard organic solvent (e.g., Methanol, Dichloromethane) at room temperature. What are my immediate first steps?

A1: Before moving to more complex solutions, attempt these simple physical methods:

-

Gentle Heating: Carefully warm the solution. An increase in temperature often provides the necessary energy to overcome the crystal lattice energy and improve solubility. Be cautious of potential degradation and assess the thermal stability of your compound if possible.[4]

-

Sonication: Use an ultrasonic bath to provide mechanical agitation. This can help break up solid aggregates and accelerate the dissolution process, especially for kinetically limited solubility.

-

Verify Compound Purity and Form: The presence of impurities can significantly impact solubility. More importantly, consider the possibility of polymorphism, where different crystal forms of the same compound exhibit vastly different solubilities.[4] If you are observing inconsistent results, characterizing the solid form may be necessary.

Q2: I prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous buffer. What is happening?

A2: This is a common phenomenon known as "crashing out." DMSO is an excellent solubilizing agent, but when a concentrated DMSO stock is added to an aqueous system, the local solvent environment changes dramatically. The compound, which was stable in DMSO, may not be soluble in the resulting high-water-content mixture.

Troubleshooting Steps:

-

Reduce DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, ideally below 1-2%.[4]

-

Use a Co-solvent: Incorporate a water-miscible organic co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) into your aqueous phase before adding the DMSO stock.[4][11] This creates a more hospitable environment for the solute.

-

Decrease Final Concentration: Your target concentration may be above the compound's kinetic solubility limit in the final solvent system. Try preparing a more dilute solution.[4]

Q3: Which organic solvents are the best starting points for dissolving 1-(difluoromethyl)-1H-imidazole?

A3: Based on the molecule's dual nature, a tiered approach is recommended.

-

Tier 1: Polar Aprotic Solvents: These are often the most successful. Solvents like N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and Acetonitrile (MeCN) are excellent choices. They possess a high dielectric constant to solvate the polar imidazole ring while also having the capacity to interact favorably with the more lipophilic difluoromethyl group.

-

Tier 2: Polar Protic Solvents: Alcohols such as Methanol (MeOH), Ethanol (EtOH), and Isopropanol (IPA) can be effective. Their ability to hydrogen bond can be advantageous, but their performance may be less predictable than polar aprotic solvents.

-

Tier 3: Chlorinated Solvents: Solvents like Dichloromethane (DCM) and Chloroform may work, particularly if the lipophilic character of the difluoromethyl group dominates, but they are generally less effective for the polar imidazole core.

Q4: Can I use pH adjustment to improve solubility in organic solvents?

A4: The concept of pH is most relevant in aqueous or protic organic solvents (like alcohols). In these systems, you can leverage the basicity of the imidazole ring.[4] Adding a small amount of a suitable acid (e.g., HCl in methanol) will protonate the imidazole nitrogen, forming an imidazolium salt. This charged species will have significantly enhanced solubility in polar protic solvents. However, this approach is generally ineffective and not recommended for aprotic solvents like DCM or acetonitrile.

Section 3: Advanced Solubility Enhancement Strategies

If first-line troubleshooting fails, a more systematic approach using co-solvents or specialized solvents may be required.

Strategy 1: Co-Solvent Systems

A co-solvent is a secondary solvent added in a smaller quantity to a primary solvent to increase the solubility of a compound.[11][12] The principle is to create a solvent blend with properties intermediate to those of the individual components, thereby better accommodating the different parts of the solute molecule.[13]

Recommended Co-Solvent Combinations:

| Primary Solvent (Bulk) | Co-Solvent (Additive) | Rationale & Application Notes |

| Toluene or Dichloromethane (DCM) | Ethanol or Acetonitrile | The bulk non-polar solvent interacts with the CF₂H group, while the polar co-solvent solvates the imidazole ring. Useful for reactions in less polar media. |

| Acetonitrile | Dichloromethane (DCM) | A synergistic effect is sometimes observed between fluorinated alcohols and DCM, and a similar principle may apply here, improving reagent solubility.[14] |

| Water | Propylene Glycol or PEG 400 | Standard pharmaceutical practice for increasing the aqueous solubility of hydrophobic molecules for biological assays.[4][12] |

Strategy 2: Specialized Fluorinated Solvents

For particularly challenging fluorinated molecules, fluorinated solvents can be highly effective. Fluorinated alcohols like 2,2,2-Trifluoroethanol (TFE) and 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) are known to solubilize compounds with fluorinated segments due to favorable fluorine-fluorine interactions and their ability to disrupt intermolecular aggregation.[14]

Considerations:

-

Cost: These solvents are significantly more expensive than standard lab solvents.

-

Safety: They have different toxicity profiles and require careful handling.

-

Application: They are most often used as co-solvents or in specialized applications like electrochemistry or peptide synthesis where their unique properties are crucial.[14]

Section 4: Visual Workflows & Experimental Protocols

Decision-Making Workflow for Solvent Selection

This flowchart provides a logical path for systematically addressing solubility issues.

Caption: A step-by-step workflow for selecting a suitable solvent.

Conceptual Diagram: The Mechanism of Co-Solvency

This diagram illustrates how a co-solvent helps bridge the solubility gap.

Caption: How co-solvents mediate interactions for better solubility.

Protocol 4.2: Screening for an Optimal Co-Solvent Ratio

This protocol outlines a small-scale method to efficiently identify a suitable co-solvent mixture.

Objective: To determine the approximate volume ratio of a co-solvent needed to dissolve 1-(difluoromethyl)-1H-imidazole in a primary solvent.

Materials:

-

1-(difluoromethyl)-1H-imidazole

-

Primary solvent (e.g., Toluene)

-

Co-solvent (e.g., Acetonitrile)

-

Small vials (e.g., 2 mL glass vials) with caps

-

Magnetic stir plate and stir bars (optional)

-

Calibrated pipettes

Procedure:

-

Prepare Vials: Label a series of 5 vials from 1 to 5.

-

Add Solute: To each vial, add a pre-weighed, identical amount of 1-(difluoromethyl)-1H-imidazole (e.g., 5 mg). This ensures the target concentration is consistent.

-

Prepare Solvent Mixtures: In each vial, add the primary solvent and co-solvent according to the ratios in the table below, for a total volume of 1 mL.

| Vial # | Primary Solvent (Toluene) | Co-Solvent (Acetonitrile) | Co-Solvent % (v/v) |

| 1 | 990 µL | 10 µL | 1% |

| 2 | 950 µL | 50 µL | 5% |

| 3 | 900 µL | 100 µL | 10% |

| 4 | 800 µL | 200 µL | 20% |

| 5 | 700 µL | 300 µL | 30% |

-

Equilibration: Cap the vials securely and agitate them at a consistent temperature (e.g., room temperature). A vortex mixer or magnetic stir plate can be used. Allow the mixtures to equilibrate for at least 1 hour. For thermodynamically stable solubility, this may take 24-72 hours.[4]

-

Observation: Visually inspect each vial for undissolved solid. The vial with the lowest percentage of co-solvent that achieves complete dissolution is your optimal starting point for larger-scale experiments.

-

Refinement (Optional): If dissolution occurs between two points (e.g., between 10% and 20%), you can perform a second, more focused screen in that range (e.g., 12%, 14%, 16%, 18%) to fine-tune the ratio.

Section 5: Safety Precautions

When handling 1-(difluoromethyl)-1H-imidazole and the associated organic solvents, always adhere to standard laboratory safety protocols.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[15][16]

-

Ventilation: Handle the compound and all organic solvents in a well-ventilated area or a chemical fume hood.[17]

-

Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[16][17]

-

Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[15][17]

Always consult the most recent Safety Data Sheet (SDS) for 1-(difluoromethyl)-1H-imidazole and all solvents used for comprehensive safety information.

References

-

Zanardi, I., et al. (2021). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Müller, K., et al. (2007). On the polarity of partially fluorinated methyl groups. ResearchGate. [Link]

-

The Mason Group - Harvard University. (2023). Generalizable Synthesis of Highly Fluorinated Ionic Liquids. [Link]

-

Paduszyński, K., & Domańska, U. (2022). Understanding the phase and solvation behavior of fluorinated ionic liquids. Pure. [Link]

-

do Amaral, J. V., et al. (2021). Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. ACS Publications. [Link]

-

Domańska, U., et al. (2008). Solubility of fluorinated compounds in a range of ionic liquids. Cloud-point temperature dependence on composition and pressure. ResearchGate. [Link]

-

Hsiao, Y., et al. (2012). Solubility behavior of fluorinated polyimides. ResearchGate. [Link]

-

Verhoog, S., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Royal Society of Chemistry. [Link]

-

Koivula, T., et al. (2011). A comparative study on the effect of solvent on nucleophilic fluorination with [18F]fluoride: protic solvents as co-solvents in SN2 and SNAr reactions. Semantic Scholar. [Link]

-

Invicro. (2014). 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride. PMC. [Link]

-

J. Phys. Chem. B. (2023). Generalizable Synthesis of Highly Fluorinated Ionic Liquids. ACS Publications. [Link]

- Google Patents. (1994).

-

Wikipedia. Cosolvent. [Link]

-

Wikipedia. Imidazole. [Link]

-

PubChem. Imidazole. [Link]

-

International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]

-

PharmaTutor. (2013). ENHANCEMENT OF SOLUBILITY; AN OVERVIEW. [Link]

-

Journal of Drug Delivery and Therapeutics. (2023). Solubility enhancement techniques: A comprehensive review. [Link]

-